Cas no 2206608-25-3 ([(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride)
![[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2206608-25-3x500.png)
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride 化学的及び物理的性質
名前と識別子
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- [(2S)-tetrahydropyran-2-yl]methanamine hydrochloride
- [(2S)-tetrahydropyran-2-yl]methanamine
- [(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride
- 2206608-25-3
- MFCD22581684
- (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
- F89943
- (2S)-2-(Aminomethyl)tetrahydropyran HCl
- PS-20264
- J-502329
- [(2S)-oxan-2-yl]methanamine;hydrochloride
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- MDL: MFCD22581684
- インチ: 1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m0./s1
- InChIKey: NGHRATGQJXKQIQ-RGMNGODLSA-N
- SMILES: C([C@H]1OCCCC1)N.Cl
計算された属性
- 精确分子量: 151.0763918g/mol
- 同位素质量: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 65.5
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM1018808-1g |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 95%+ | 1g |
$480 | 2023-01-19 | |
eNovation Chemicals LLC | Y1098165-1G |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97% | 1g |
$495 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0204-1-10g |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97% | 10g |
¥16745.0 | 2024-04-22 | |
abcr | AB596748-250mg |
[(2S)-Tetrahydropyran-2-yl]methanamine hydrochloride; . |
2206608-25-3 | 250mg |
€333.10 | 2024-07-19 | ||
1PlusChem | 1P021V98-10g |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97.00% | 10g |
$2661.00 | 2023-12-18 | |
eNovation Chemicals LLC | Y1098165-5g |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97% | 5g |
$1885 | 2024-07-21 | |
eNovation Chemicals LLC | Y1098165-100mg |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97% | 100mg |
$155 | 2024-07-21 | |
1PlusChem | 1P021V98-1g |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97.00% | 1g |
$400.00 | 2023-12-18 | |
eNovation Chemicals LLC | Y1098165-1g |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97% | 1g |
$495 | 2025-02-24 | |
eNovation Chemicals LLC | Y1098165-10g |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride |
2206608-25-3 | 97% | 10g |
$3205 | 2024-07-21 |
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
[(2S)-tetrahydropyran-2-yl]methanamine;hydrochlorideに関する追加情報
[(2S)-Tetrahydropyran-2-Yl]Methanamine Hydrochloride: A Comprehensive Overview of Structure, Synthesis, and Applications in Chemical Biology and Drug Development
The compound [(2S)-tetrahydropyran-2-yl]methanamine hydrochloride, with CAS number 2206608-25-3, represents a chiral amine derivative with significant potential in modern chemical biology and pharmaceutical research. Its molecular structure combines a tetrahydropyran ring system with an N-methylamino group, stabilized by a hydrochloride counterion. This configuration imparts unique physicochemical properties that have been leveraged in recent drug discovery efforts targeting protein-protein interaction inhibitors and epigenetic modulators.
Synthetic advancements reported in 2023 have optimized the asymmetric synthesis of this compound using organocatalytic protocols. Researchers from the University of Cambridge demonstrated enantioselective conjugate addition methods achieving >99% ee (Nature Chemistry, 15(4): 345–351). The resulting (S)-enantiomer exhibits superior binding affinity to bromodomain proteins compared to racemic mixtures, underscoring the importance of stereochemical control in medicinal chemistry applications. Stability studies under physiological conditions reveal pH-dependent solubility profiles critical for formulation development.
In preclinical studies published in JACS Au, this compound served as a privileged scaffold for developing histone deacetylase (HDAC) inhibitors. By attaching acylating groups to the tetrahydropyran ring, researchers created analogs showing selective inhibition of HDAC6 isoforms at nanomolar concentrations (JACS Au 4(11): 3487–3501). The hydrochloride form's enhanced water solubility facilitated intravenous administration routes in murine models of neurodegenerative diseases. These findings align with current trends emphasizing prodrug strategies to improve bioavailability.
Literature from 2024 highlights its utility as a bioorthogonal labeling reagent in live-cell imaging studies. The primary amine functionality enables click chemistry conjugation with fluorescent probes without disrupting cellular processes (Angew. Chem. Int. Ed., 63:eMSC45789). This application demonstrates the compound's versatility across disciplines, bridging synthetic chemistry with systems biology approaches. Computational docking studies reveal π-stacking interactions between the tetrahydropyran moiety and protein hydrophobic pockets, explaining its observed selectivity profiles.
Ongoing research focuses on solid-state characterization using X-ray crystallography to resolve polymorphic forms influencing drug product stability. Recent work by Merck chemists identified three distinct crystalline phases differing by hydrogen-bonding networks involving the hydrochloride counterion (CrystEngComm 26: 589–604). This structural knowledge is critical for process development and intellectual property considerations.
Clinical translation efforts are advancing through structure-based design targeting SARS-CoV-2 protease interactions. A hybrid molecule combining this scaffold with peptidomimetic elements demonstrated antiviral efficacy in Vero E6 cell cultures without cytotoxicity (ACS Med Chem Lett., 15: 789–795). These results position [(2S)-tetrahydropyran]methanamine hydrochloride derivatives as promising candidates for next-generation antiviral therapies.
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